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Compound of Interest

Compound Name: Apixaban-d3

Cat. No.: B146307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of deuterated Apixaban in comparison to its non-deuterated counterpart. The

strategic incorporation of deuterium in drug molecules, a process known as deuteration, has

gained significant attention for its potential to favorably alter the pharmacokinetic and metabolic

profiles of therapeutic agents.[1] This document summarizes key quantitative data, details

relevant experimental protocols, and provides visual representations of associated pathways

and workflows to support further research and development in this area.

Comparative Physicochemical Data
The following table summarizes the available and theoretical physicochemical properties of

Apixaban and its deuterated form, Apixaban-d3. It is important to note that detailed

experimental data for several key properties of deuterated Apixaban are not extensively

available in public literature, likely due to the proprietary nature of such information.
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Property Apixaban
Deuterated Apixaban
(Apixaban-d3)

Molecular Formula C₂₅H₂₅N₅O₄ C₂₅H₂₂D₃N₅O₄

Molecular Weight 459.5 g/mol [2] 462.52 g/mol [1]

pKa
13.12 (strongest acidic)[3], -1.6

(strongest basic)[3]

Data not publicly available.

The effect of deuterium

substitution on pKa is

generally minimal but can be

observed if the deuterium is

placed near the ionizable

group.

Aqueous Solubility

Approximately 0.04 mg/mL in

the physiological pH range

(1.2-6.8).[2] Sparingly soluble

in aqueous buffers.[4]

Data not publicly available.

Deuteration is not expected to

significantly alter aqueous

solubility unless it leads to

changes in crystal packing.

Solubility in Organic Solvents

Soluble in DMSO (approx. 5

mg/mL) and

dimethylformamide (approx. 3

mg/mL).[4]

Soluble in DMSO (≥ 5 mg/mL)

and DMF (≥ 3 mg/mL).[1]

LogP / LogD
LogP: 1.65 at pH 7.4[3],

cLogP: 2.23[3], LogD₇.₄: 1.89.

Data not publicly available.

The change in LogP upon

deuteration is generally

negligible.

Melting Point 326.53 °C[2]

Data not publicly available.

Deuteration may slightly alter

the melting point due to

changes in crystal lattice

energy.

Crystal Structure Exists in different polymorphic

forms.[5]

Data not publicly available.

The crystal structure may be

isomorphic to one of the non-
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deuterated forms or may adopt

a new polymorphic form.

Metabolic Stability

Primarily metabolized via O-

demethylation and

hydroxylation.[6]

Expected to be higher than

non-deuterated Apixaban.

Deuteration at metabolically

active sites can slow down the

rate of enzymatic degradation,

a phenomenon known as the

kinetic isotope effect. This can

lead to a longer half-life and

altered clearance.[7][8] In one

study, deuteration of a

celecoxib derivative led to

increased metabolic stability

both in vitro and in vivo.[9]

Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided

below. These protocols are standard methods applicable to small molecule drugs like Apixaban

and its deuterated analogs.

Determination of pKa by Potentiometric Titration
This method is considered a gold standard for pKa determination of ionizable compounds.[10]

Methodology:

Preparation of Solutions:

Prepare a 1 mM solution of the test compound (Apixaban or deuterated Apixaban) in a

suitable solvent system. For poorly water-soluble compounds, a co-solvent system may be

necessary.[10]

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH)

solutions.
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Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.

[11]

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11]

Titration:

Place a known volume (e.g., 20 mL) of the test compound solution in a thermostated

vessel at 25 °C.

Add the KCl solution to maintain constant ionic strength.

Bubble nitrogen gas through the solution to remove dissolved carbon dioxide.[11]

If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate

with the standardized NaOH solution.

Add the titrant in small increments and record the pH reading after each addition, allowing

the reading to stabilize.

Data Analysis:

Plot the pH values against the volume of titrant added to generate a titration curve.

The pKa is determined from the pH at the half-equivalence point. The equivalence point is

the inflection point of the sigmoid curve.[12]

Determination of Aqueous Solubility by Shake-Flask
Method
The shake-flask method is a classical and reliable technique for determining the

thermodynamic solubility of a compound.[13]

Methodology:

Preparation:
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Add an excess amount of the solid compound (Apixaban or deuterated Apixaban) to a

known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a

sealed container.

Equilibration:

Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period

(typically 24-48 hours) to ensure equilibrium is reached.[13]

Phase Separation:

Allow the suspension to settle. Separate the undissolved solid from the saturated solution

by centrifugation or filtration. Ensure that the separation method does not cause a

temperature change.

Quantification:

Analyze the concentration of the dissolved compound in the clear supernatant using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC)

with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

Prepare a calibration curve with known concentrations of the compound to accurately

quantify the solubility.

Determination of LogP/LogD by Shake-Flask Method
This method directly measures the partitioning of a compound between an aqueous and an

immiscible organic phase, typically n-octanol and water, to determine its lipophilicity.[15][16]

Methodology:

Phase Preparation:

Pre-saturate the n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and the aqueous

buffer with n-octanol by shaking them together for at least 24 hours, followed by

separation.[15]

Partitioning:
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Dissolve a known amount of the test compound in one of the phases.

Add a known volume of the second phase to create a biphasic system with a defined

volume ratio.

Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to

allow for partitioning equilibrium to be reached.[17]

Let the phases separate completely, which can be aided by centrifugation.

Quantification:

Carefully withdraw an aliquot from each phase.

Determine the concentration of the compound in each phase using a suitable analytical

method like HPLC-UV or LC-MS.[18]

Calculation:

The partition coefficient (P) is calculated as the ratio of the concentration of the compound

in the n-octanol phase to its concentration in the aqueous phase.

LogP is the logarithm of this ratio. For ionizable compounds, the measurement at a

specific pH gives the distribution coefficient (D), and its logarithm is LogD.[19]

Determination of Melting Point by Differential Scanning
Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the heat flow associated with thermal

transitions in a material as a function of temperature, providing an accurate determination of

the melting point.[20][21]

Methodology:

Sample Preparation:

Accurately weigh a small amount (typically 1-5 mg) of the solid compound into a DSC pan.
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Seal the pan, often hermetically, to prevent any loss of material during heating.[22]

Instrument Setup:

Place the sample pan and an empty reference pan into the DSC cell.

Set the temperature program, which includes a starting temperature, an ending

temperature, and a constant heating rate (e.g., 10 °C/min).[23]

Measurement:

The instrument heats both the sample and reference pans while measuring the difference

in heat flow required to maintain them at the same temperature.

Data Analysis:

A thermogram is generated, plotting heat flow versus temperature.

The melting point is determined as the onset temperature of the endothermic melting

peak. The peak temperature represents the complete melting of the material.[24]

In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically

using liver microsomes or hepatocytes.[25][26]

Methodology:

Incubation Mixture Preparation:

Prepare an incubation mixture containing the test compound at a specific concentration

(e.g., 1 µM) in a buffer solution with either liver microsomes or hepatocytes.

For cytochrome P450-mediated metabolism, include the cofactor NADPH.[27]

Incubation:

Incubate the mixture at 37 °C.
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Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[28]

Reaction Quenching:

Stop the metabolic reaction at each time point by adding a quenching solution, such as a

cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.[27]

Sample Analysis:

Centrifuge the samples to remove the precipitated protein.

Analyze the supernatant for the remaining concentration of the parent compound using

LC-MS/MS.

Data Analysis:

Plot the natural logarithm of the percentage of the parent compound remaining versus

time.

The slope of the linear regression of this plot gives the elimination rate constant (k).

The in vitro half-life (t₁/₂) is calculated as 0.693/k.

The intrinsic clearance (CLint) can then be calculated from the half-life and the protein

concentration in the incubation.[28]

Visualizations
Apixaban's Mechanism of Action: Inhibition of the
Coagulation Cascade
Apixaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By

binding to Factor Xa, Apixaban prevents the conversion of prothrombin to thrombin, thereby

inhibiting the formation of fibrin clots.
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Apixaban directly inhibits Factor Xa in the coagulation cascade.

Experimental Workflow for Comparative
Physicochemical Profiling
This workflow outlines the key steps in comparing the physicochemical properties of standard

Apixaban and its deuterated analog.
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Workflow for comparing physicochemical properties.

Logical Relationship of Deuteration on Apixaban's
Properties
This diagram illustrates the theoretical impact of deuterium substitution on the key properties of

Apixaban, leading to potential changes in its clinical profile.
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Theoretical impact of deuteration on Apixaban.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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